4-(5-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid, 95%
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Overview
Description
4-(5-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% (4-CMB) is a compound with a wide range of applications in the scientific and medical fields. It is an organic compound with a molecular formula of C13H12ClO4, and a molecular weight of 265.67 g/mol. 4-CMB is a white to off-white crystalline powder that is insoluble in water, but soluble in ethanol and methanol. It is a versatile compound that has been used in numerous research studies for its unique properties.
Scientific Research Applications
4-(5-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. 4-(5-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% is also used as a catalyst in organic reactions, such as the synthesis of 4-chloro-2-methoxybenzyl alcohol. Additionally, 4-(5-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% is used in the synthesis of a variety of heterocyclic compounds, such as quinolines, pyridines, and pyrimidines.
Mechanism of Action
4-(5-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% is a chiral compound, meaning it has two stereoisomers. These stereoisomers have different properties and react differently in various reactions. The chirality of 4-(5-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% is due to the presence of a carbon atom that is bonded to four different groups. This causes the molecule to have two non-superimposable mirror images, known as enantiomers. These enantiomers have different properties and react differently in various reactions.
Biochemical and Physiological Effects
4-(5-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% is an organic compound with a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-microbial effects. Additionally, 4-(5-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% has been shown to have anti-cancer effects, as well as the ability to inhibit the growth of cancer cells. It has also been shown to have anti-diabetic effects, as well as the ability to reduce blood glucose levels.
Advantages and Limitations for Lab Experiments
The use of 4-(5-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% in laboratory experiments has several advantages and limitations. One advantage is that it is easy to synthesize and is relatively inexpensive. Additionally, 4-(5-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% is a chiral compound, which means it can be used in asymmetric synthesis reactions. However, one limitation is that 4-(5-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% is insoluble in water, making it difficult to use in aqueous reactions.
Future Directions
The use of 4-(5-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% in scientific research and laboratory experiments has only just begun to be explored. There are many potential future directions that could be explored, including the use of 4-(5-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% in the synthesis of pharmaceuticals and other organic compounds, as well as the use of 4-(5-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% in the development of new anti-cancer drugs. Additionally, further research could be done to explore the potential anti-inflammatory, anti-microbial, and anti-diabetic effects of 4-(5-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid, 95%. Finally, further research could be done to explore the potential use of 4-(5-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% in the development of new catalysts for organic reactions.
Synthesis Methods
4-(5-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% can be synthesized through a variety of methods, including the use of a Grignard reaction. This reaction involves the reaction of 5-chloro-2-methoxybenzaldehyde with ethylmagnesium bromide in anhydrous ether. The reaction produces 4-(5-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% as a white crystalline solid. Another method of synthesis is the reaction of 5-chloro-2-methoxybenzyl alcohol with ethylmagnesium bromide in anhydrous ether. This reaction produces 4-(5-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% as a white crystalline solid.
properties
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-13-6-4-10(16)8-12(13)9-3-5-11(15(17)18)14(7-9)20-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMBFXHBUIKRSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691109 |
Source
|
Record name | 5'-Chloro-2',3-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262002-13-0 |
Source
|
Record name | 5'-Chloro-2',3-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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